Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate
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Overview
Description
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate is an organic compound with a complex structure that includes a furan ring substituted with ethoxy and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 4-methylfuran-3-carboxylic acid with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification. Another approach involves the use of ethyl 3-ethoxy-3-oxopropanoate as a starting material, which undergoes a series of condensation reactions to form the desired furan derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and recrystallization, are essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or diketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This inhibition can disrupt metabolic pathways, leading to various biological effects. The furan ring and ester groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-ethoxy-3-oxopropyl)-ethylamino]propanoate: Similar structure with an additional ethylamino group.
Methyl 3-[(3-ethoxy-3-oxopropyl)sulfamoyl]thiophene-2-carboxylate: Contains a thiophene ring instead of a furan ring.
Uniqueness
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H18O5 and a molecular weight of 254.28 g/mol. The compound features a furan ring with various substituents that contribute to its unique chemical properties, making it a candidate for biological activity studies .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the esterification of 4-methylfuran-3-carboxylic acid with ethyl alcohol in the presence of an acid catalyst, often requiring refluxing to ensure complete reaction . Alternative synthetic routes may involve starting materials like ethyl 3-ethoxy-3-oxopropanoate, undergoing condensation reactions to yield the desired product .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor, binding to active sites and disrupting metabolic pathways. The furan ring and ester groups are critical for its binding affinity and specificity, potentially leading to various biological effects .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that furan derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . However, specific research on this compound's effects on cancer cells is still needed.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Activity : A study synthesized various furan derivatives and tested their antimicrobial properties against multiple bacterial strains. Results indicated that many derivatives exhibited significant antibacterial activity, suggesting that this compound may share similar properties .
- Anticancer Potential : Research into related furan compounds has shown promising results in inhibiting cancer cell proliferation. These studies highlight the importance of further investigating this compound for potential therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl) | Structure | Significant antibacterial and antifungal activity |
Methyl 4-furanylmethylthioacetate | Structure | Induces apoptosis in cancer cells |
The comparative analysis indicates that while this compound is structurally unique, it may exhibit similar biological activities as other furan derivatives.
Properties
IUPAC Name |
ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-4-16-11(14)7-6-10-12(9(3)8-18-10)13(15)17-5-2/h8H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRAVXPCPVDTPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C(=CO1)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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